[2-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)-4-methylphenyl](phenyl)methanone
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Overview
Description
2-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)-4-methylphenylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of methoxy, dimethyl, and thioxo groups further adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)-4-methylphenylmethanone typically involves multi-step organic reactions The starting materials often include substituted anilines, which undergo cyclization reactions to form the quinoline core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process would include steps such as:
Cyclization: Formation of the quinoline core from substituted anilines.
Sulfurization: Introduction of the thioxo group.
Alkylation: Addition of methoxy and dimethyl groups.
Purification: Techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioxo groups.
Reduction: Reduction reactions can target the quinoline core and the thioxo group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, compounds with quinoline cores are often investigated for their potential therapeutic properties. They may exhibit activities such as antimicrobial, antiviral, or anticancer effects.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)-4-methylphenylmethanone exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, simpler in structure but with similar core features.
Isoquinoline: A structural isomer of quinoline with different reactivity and properties.
Thioxoquinoline derivatives: Compounds with similar thioxo groups but different substituents.
Uniqueness
What sets 2-(8-methoxy-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)-4-methylphenylmethanone apart is its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C27H24N2O2S2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[2-(8-methoxy-4,4-dimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)-4-methylphenyl]-phenylmethanone |
InChI |
InChI=1S/C27H24N2O2S2/c1-16-10-12-19(24(30)17-8-6-5-7-9-17)22(14-16)29-26(32)23-20-15-18(31-4)11-13-21(20)28-27(2,3)25(23)33-29/h5-15,28H,1-4H3 |
InChI Key |
NUDIJRQPDMIXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N3C(=S)C4=C(S3)C(NC5=C4C=C(C=C5)OC)(C)C |
Origin of Product |
United States |
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